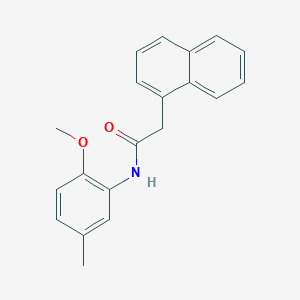
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-8025, is a synthetic compound that has been developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
作用机制
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates PPAR alpha, which leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in the reduction of circulating triglycerides, cholesterol, and glucose levels, as well as the reduction of liver fat accumulation. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has anti-inflammatory effects, which may contribute to its therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation in preclinical models. In clinical trials, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to reduce triglycerides and cholesterol levels in patients with dyslipidemia. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has also been shown to improve liver function in patients with NAFLD. However, further clinical studies are needed to fully evaluate the safety and efficacy of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide in humans.
实验室实验的优点和局限性
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is a synthetic compound that may have limited solubility in aqueous solutions, which may limit its use in some experiments. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has potential off-target effects, which should be carefully evaluated in experiments.
未来方向
For N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide research include the evaluation of its safety and efficacy in larger clinical trials, the identification of biomarkers that can predict patient response, and the development of new formulations that improve its solubility and bioavailability. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide may also have potential applications in other metabolic disorders, such as type 2 diabetes and cardiovascular disease. Further research is needed to fully understand the potential of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide as a therapeutic agent for metabolic disorders.
合成方法
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-amino-5-methylthiazole with cyclobutanecarboxylic acid, followed by the introduction of a carbonyl group. The resulting compound is then subjected to a series of chemical reactions to produce N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide.
科学研究应用
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia, NAFLD, and atherosclerosis. In these studies, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation. These effects are thought to be mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that regulates lipid metabolism.
属性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-10-9(13-6)11-8(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNRPVOHXBMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)


![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)

![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)
